molecular formula C7H9Cl2N5 B2579844 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride CAS No. 1384429-33-7

2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride

Cat. No.: B2579844
CAS No.: 1384429-33-7
M. Wt: 234.08
InChI Key: HQJKEJDBKRFECI-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H8ClN5 and a molecular weight of 197.63 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a pyridine ring via a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with sodium azide to form the tetrazole ring . The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for the formation of the tetrazole ring.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of tetrazole-substituted pyridine derivatives.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways . The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 2-(1H-1,2,3,4-tetrazol-5-yl)pyridine
  • 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene

Comparison: 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride is unique due to the presence of both a pyridine ring and a tetrazole ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.2ClH/c1-2-4-8-6(3-1)5-7-9-11-12-10-7;;/h1-4H,5H2,(H,9,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJKEJDBKRFECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NNN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-33-7
Record name 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
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